molecular formula C7H16O B1595484 2-Ethyl-1-pentanol CAS No. 27522-11-8

2-Ethyl-1-pentanol

Cat. No.: B1595484
CAS No.: 27522-11-8
M. Wt: 116.2 g/mol
InChI Key: UKFQWAVMIMCNEH-UHFFFAOYSA-N
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Description

2-Ethyl-1-pentanol is an organic compound with the molecular formula C7H16O. It is a colorless liquid with a mild, pleasant odor. This compound is a type of alcohol, specifically a primary alcohol, which means the hydroxyl group (-OH) is attached to a carbon atom that is connected to only one other carbon atom. It is used in various industrial applications due to its solvent properties and its role as an intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-1-pentanol can be synthesized through several methods. One common method involves the hydroformylation of hexene, followed by hydrogenation. The hydroformylation process adds a formyl group to the hexene, creating an aldehyde, which is then hydrogenated to form the alcohol.

Industrial Production Methods: In industrial settings, this compound is often produced via the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This process is efficient and allows for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-pentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethylpentanoic acid.

    Esterification: It reacts with carboxylic acids to form esters, which are often used as solvents or plasticizers.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-1-pentanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.

    Biology: It is used in the preparation of biological samples and as a solvent for various biological assays.

    Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: It is used in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-pentanol depends on its application. As a solvent, it interacts with various substances to dissolve them, facilitating chemical reactions or biological processes. In chemical synthesis, it acts as a reactant or intermediate, participating in various reactions to form desired products. The molecular targets and pathways involved vary depending on the specific application and the substances it interacts with .

Comparison with Similar Compounds

    1-Pentanol: Another primary alcohol with a similar structure but without the ethyl group on the second carbon.

    2-Methyl-1-pentanol: Similar structure but with a methyl group instead of an ethyl group.

    3-Pentanol: A secondary alcohol with the hydroxyl group on the third carbon.

Uniqueness: 2-Ethyl-1-pentanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure provides different reactivity and solubility characteristics compared to straight-chain alcohols like 1-pentanol. This makes it particularly useful in applications requiring specific solvent properties or reactivity .

Properties

IUPAC Name

2-ethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-5-7(4-2)6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFQWAVMIMCNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880369
Record name 2-Ethyl-1-pentanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27522-11-8
Record name 2-Ethyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27522-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYL-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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